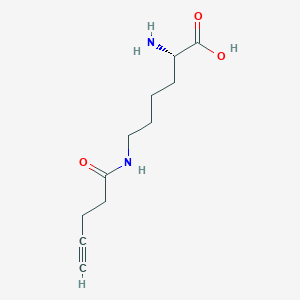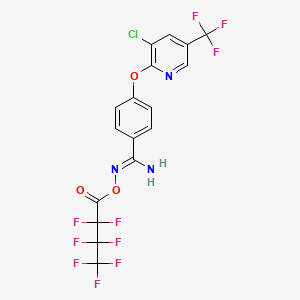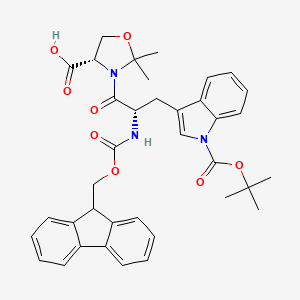
H-L-Lys(Pentynoyl)-OH
説明
“H-L-Lys(Pentynoyl)-OH” is a derivative of the amino acid Lysine (Lys). The “H-L-” prefix indicates that the amino group of the lysine is free, while “Pentynoyl” suggests a modification on the side chain .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, amino acid derivatives are often synthesized via ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) .Chemical Reactions Analysis
Amino acid derivatives can undergo a variety of chemical reactions. For instance, they can participate in ring-opening polymerization reactions .科学的研究の応用
Peptide Synthesis and Enzyme Reactions
- H-L-Lys(Pentynoyl)-OH has been used in the synthesis of specific peptides, such as pentadecapeptide sequences derived from bovine casein. This peptide synthesis is crucial in studying enzyme reactions like those catalyzed by rennin (Polzhofer, 1972).
Protein Acetylation Studies
- This compound plays a significant role in monitoring protein acetylation. Alkynyl-acetyl-CoA analogs like 4-pentynoyl-CoA have been effective substrates for lysine acetyltransferase p300, aiding in the study of protein acetylation mechanisms (Yang, Ascano, & Hang, 2010).
- It's also been used in bioorthogonal chemical proteomics to identify enzyme-specific substrates, providing insights into the regulation and modification of proteins (Grammel & Hang, 2013).
Membrane Technology and Antibacterial Activity
- In membrane technology, such as in the development of polyethersulfone ultrafiltration membranes, this compound's derivatives have shown potential in immobilizing enzymes like lysozyme for antibacterial purposes (Zhao et al., 2015).
Study of Amino Acid Oxidation
- Research on the oxidation of amino acid derivatives, including those with base side chains like lysine, has involved this compound. Such studies are essential for understanding the effects of oxidative stress on amino acids and proteins (Uranga et al., 2018).
Investigating Enzyme Inactivation
- Compounds like 2-pentynoyl-CoA have been used to study the inactivation mechanisms of enzymes such as acyl-CoA dehydrogenase. These studies are crucial in understanding metabolic diseases and enzyme deficiencies (Lundberg & Thorpe, 1993).
Agricultural Studies
- In agriculture, studies have been conducted on the effect of magnesium on plant health and growth, where derivatives of lysine, including compounds similar to this compound, have been used to investigate nutrient transport and cellular processes in plants (Ghorbanian, Khoshgoftarmanesh, & Zahedi, 2019).
Transdermal Drug Delivery
- Research in transdermal drug delivery has utilized lysine-based peptides, including compounds like this compound, to understand the influence of molecular weight and charge on the delivery efficiency of peptides through the skin (Abla, Naik, Guy, & Kalia, 2005).
Oxidative Stress Studies
- Investigations into the effects of oxidative stress on proteins often use this compound or its derivatives to study the scavenging activity of various agents and their impact on protein integrity (Franzini, Sellak, Hakim, & Pasquier, 1993).
Biomedical Applications
- The compound and its derivatives have found applications in the design of novel semisynthetic insulin analogs and other therapeutic agents. Their utility in modifying peptides and proteins makes them valuable in drug development (Žáková et al., 2007).
Nanotechnology and Drug Delivery
- In the field of nanotechnology, derivatives of this compound have been explored for their potential in drug delivery and as vectors due to their unique properties, such as solubility and surface area (Zhang et al., 2009).
Bioimaging and Diagnostic Tools
- This compound's derivatives are used in creating sensitive probes for bioimaging, particularly in studying lysosomal pH changes in cells, which is vital in diagnosing and understanding various diseases (Gong et al., 2019).
Reactive Oxygen Species Scavenging
- In the study of reactive oxygen species and their impact on cellular functions, compounds like this compound have been used to explore the scavenging mechanisms and protective effects against oxidative damage (Brandolini et al., 2003).
特性
IUPAC Name |
(2S)-2-amino-6-(pent-4-ynoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-2-3-7-10(14)13-8-5-4-6-9(12)11(15)16/h1,9H,3-8,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIXPBHBRDRADN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1167421-22-8 | |
| Record name | N6-(1-Oxo-4-pentyn-1-yl)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1167421228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(1-OXO-4-PENTYN-1-YL)-L-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NNJ7FH5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)






![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)